Double green
Overview
Description
Synthesis Analysis
A notable example of "Double Green" synthesis is the environmentally friendly production of silver nanoparticles using chitosan as a reducing agent and microwave radiation. This method is highlighted for its green, low-cost, and eco-friendly characteristics, producing nanoparticles with antimicrobial properties against pathogenic bacteria (2020).
Molecular Structure Analysis
In the realm of material science, "Double Green" methods have led to the development of activated carbon from sludge using a green activation method. This process involves citric acid and potassium ferrate as activators, producing materials with high specific surface area and functional groups beneficial for adsorption applications (Jun Chen et al., 2022).
Chemical Reactions and Properties
The "Double Green" concept also extends to the recycling of photovoltaic modules, where a low environmental impact method has been developed for the recycling of CdTe, a-Si, and CIS/CIGS thin-film photovoltaic modules. This process is characterized by minimal chemical use and high automation, aiming for a sustainable approach to managing end-of-life photovoltaic panels (B. Marchetti et al., 2018).
Physical Properties Analysis
In the conversion of peanut protein biomass waste into meat substitutes, a "Double Green" high-moisture extrusion process is used. This process is considered environmentally friendly and helps solve resource and waste problems by producing meat-like fibrous structures from waste materials (Jinchuang Zhang et al., 2019).
Chemical Properties Analysis
Esters of tartaric acid represent a new class of potential "Double Green" plasticizers for polylactide (PLA). These esters, derived from renewable natural tartaric acid, exhibit plasticizing properties that depend significantly on the structure of the ester group. Their development is part of the "Double Green" initiative, emphasizing the use of renewable resources and environmental sustainability (K. Zawada et al., 2017).
Scientific Research Applications
Electrochemical Energy Storage in Green Chemistry : An undergraduate experiment involving electrochemical energy storage devices, such as electrical double layer capacitors, connects electrochemistry with green chemistry, offering insight into renewable and clean energy fields (Lin, Zhao, Yu, & Yang, 2018).
Biodegradable and Biocompatible Materials in Electronics : Research in "green" electronics focuses on environmentally safe materials, aiming to create human- and environmentally-friendly electronics, potentially integrating electronic circuits with living tissue (Irimia‐Vladu, 2014).
Double Skin in Ecological Architecture : The use of double skin in green building design, as seen in Thomas Herzog’s architectural works, exemplifies an energy-saving technique in sustainable architecture (Niu & Li, 2019).
Vertical Greenery Systems for Building Energy Savings : Studies on vertical greenery systems, including green walls and double-skin green facades, demonstrate their potential for energy savings in buildings, particularly during cooling seasons (Coma et al., 2017).
Green Finance Research : Research on green finance, particularly in the context of carbon emission reduction and sustainable development, reflects a growing interest in integrating financial strategies with environmental goals (Yu, 2022).
Low-Carbon City Construction and Green Innovation : Studies indicate that low-carbon city construction policies significantly improve green innovation performance, particularly in cities with high scientific and educational levels (He, Wang, & Tang, 2022).
Green Vertical Systems as Passive Energy Saving Tools : Green vertical systems, such as green facades, act as passive systems for energy savings in buildings, offering benefits like shadowing, insulation, and evaporative cooling (Pérez et al., 2011).
Green Chemistry Techniques : The synthesis of double metal cyanide complexes using mechanochemistry is an example of green chemistry techniques, providing a rapid and environmentally friendly method for the production of materials used in copolymerization processes (Zhang et al., 2011).
Green Material in Construction : Research on using waste material, such as oyster shell and polymer, demonstrates the feasibility of green materials in construction, contributing to lightweight structures and improved acoustic properties (Setyowati, Purwanto, Hardiman, & Pandelaki, 2018).
Overview of Green Chemistry : Green chemistry is characterized by methodologies that protect human health and the environment in an economically beneficial manner, focusing on areas like catalysis, safer chemical design, and renewable feedstocks (Anastas & Kirchhoff, 2002).
properties
IUPAC Name |
[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-trimethylazanium;dichloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3.2ClH/c1-27(2)23-14-8-20(9-15-23)26(21-10-16-24(17-11-21)28(3)4)22-12-18-25(19-13-22)29(5,6)7;;/h8-19H,1-7H3;2*1H/q+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCZIOOZPIDHAB-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)[N+](C)(C)C.[Cl-].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60889419 | |
Record name | Benzenaminium, 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)-2,5-cyclohexadien-1-ylidene]methyl]-N,N,N-trimethyl-, chloride (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60889419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Green powder; [Mallinckrodt Baker MSDS] | |
Record name | Methyl green | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15504 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Double green | |
CAS RN |
82-94-0, 54327-10-5 | |
Record name | Methyl green | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082940 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl Green | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054327105 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenaminium, 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)-2,5-cyclohexadien-1-ylidene]methyl]-N,N,N-trimethyl-, chloride (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenaminium, 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)-2,5-cyclohexadien-1-ylidene]methyl]-N,N,N-trimethyl-, chloride (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60889419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)cyclohexa-2,5-dien-1-ylidene]methyl]-N,N,N-trimethylanilinium dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.316 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL GREEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P7U4T9BXA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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